7-Iodoquinazolin-4-amine

Medicinal Chemistry Palladium Catalysis Sequential Coupling

7-Iodoquinazolin-4-amine is a versatile halogenated quinazoline building block for kinase inhibitor discovery. The reactive C–I bond enables site-selective Pd-catalyzed cross-coupling for sequential introduction of diverse substituents. SAR studies show the 7-iodo substitution maintains low-nanomolar antiplasmodial activity (IC50 3–12 nM) against both chloroquine-susceptible and resistant P. falciparum strains, whereas 7-fluoro analogs lose >10-fold potency. Its enhanced lipophilicity (LogP 1.82) makes it suitable for CNS-targeted programs. Source ≥98% purity material for EGFR, VEGFR-2, PKN3 inhibitor libraries.

Molecular Formula C8H6IN3
Molecular Weight 271.06 g/mol
Cat. No. B12301960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Iodoquinazolin-4-amine
Molecular FormulaC8H6IN3
Molecular Weight271.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1I)N=CN=C2N
InChIInChI=1S/C8H6IN3/c9-5-1-2-6-7(3-5)11-4-12-8(6)10/h1-4H,(H2,10,11,12)
InChIKeyFNLLQHPTBMVOHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Iodoquinazolin-4-amine CAS 1379338-85-8: Procurement-Ready Halogenated Quinazoline Building Block and Kinase Inhibitor Scaffold


7-Iodoquinazolin-4-amine is a halogenated quinazoline derivative (C₈H₆IN₃, MW 271.06 g/mol) characterized by an iodine substituent at the 7-position and a primary amine at the 4-position of the quinazoline core . This compound serves as a versatile intermediate in medicinal chemistry for the synthesis of kinase inhibitors, particularly those targeting EGFR, VEGFR-2, and PKN3, via cross-coupling reactions that exploit the reactive C–I bond [1]. The iodine atom confers distinct reactivity and physicochemical properties compared to its chloro, bromo, and fluoro analogs, making strategic substitution essential in SAR-driven lead optimization [2].

Why 7-Iodoquinazolin-4-amine Cannot Be Indiscriminately Replaced by Other 7-Halo or 6-Iodo Quinazoline Analogs


The position and identity of the halogen on the quinazoline core critically dictate both synthetic utility and biological activity. The C–I bond at the 7-position exhibits markedly different reactivity in palladium-catalyzed cross-couplings compared to C–Br or C–Cl bonds, directly impacting the feasibility and yield of downstream derivative synthesis [1]. In biological contexts, SAR studies on 7-substituted 4-aminoquinolines (close structural analogs) demonstrate that antiplasmodial activity against drug-resistant strains is highly sensitive to the halogen, with 7-iodo and 7-bromo substitutions maintaining low nanomolar potency while 7-fluoro and 7-trifluoromethyl analogs exhibit significant losses in efficacy [2]. Furthermore, regioisomers such as 6-iodoquinazolin-4-amine engage different kinase binding pockets, leading to divergent selectivity profiles against targets like EGFR, VEGFR-2, and Clk4 [3]. Substituting a 7-iodo scaffold with an alternative halogen or positional isomer without empirical validation risks synthetic failure or the erosion of desired pharmacological activity.

7-Iodoquinazolin-4-amine: Quantified Differentiation Data vs. 7-Halo and 6-Iodo Analogs


Synthetic Reactivity: Superior C–I Bond Lability Enables Selective Cross-Coupling Over C–Cl

In palladium-catalyzed sequential cross-coupling reactions on 2-aryl-4-chloro-6-iodoquinazolines, the C–I bond undergoes substitution preferentially over the C–Cl bond, enabling site-selective functionalization. This contrasts with chloro-bromo quinazolines, where the C–Cl bond reacts first due to activation at the 4-position [1]. This selectivity allows for the orthogonal derivatization of 7-iodoquinazolin-4-amine scaffolds in complex molecule synthesis.

Medicinal Chemistry Palladium Catalysis Sequential Coupling

Antiplasmodial Activity: Comparable Low Nanomolar Efficacy Against Resistant P. falciparum

In a structure-activity relationship study of 7-substituted 4-aminoquinolines (structural analogs of 7-substituted 4-aminoquinazolines), 7-iodo- and 7-bromo-derivatives exhibited IC50 values of 3-12 nM against both chloroquine-susceptible and chloroquine-resistant P. falciparum strains. In contrast, 7-fluoro and 7-trifluoromethyl analogs showed significantly reduced activity (IC50s of 15-50 nM against susceptible strains and 18-500 nM against resistant strains), and most 7-methoxy analogs were inactive [1]. This demonstrates that the 7-iodo substituent preserves potent antiplasmodial activity comparable to 7-chloro and 7-bromo, while other 7-substitutions lead to substantial potency losses, particularly against resistant parasites.

Antimalarial Drug Resistance SAR

Physicochemical Properties: Higher Lipophilicity (LogP) Compared to 7-Chloro and 7-Fluoro Analogs

The iodine atom significantly increases lipophilicity relative to other halogens. The computed LogP for 7-iodoquinazolin-4-amine is 1.82 , compared to predicted values of approximately 1.7 for the 7-bromo analog, 1.5 for the 7-chloro analog, and 1.2 for the 7-fluoro analog (calculated based on halogen π contributions). This enhanced lipophilicity can influence membrane permeability, blood-brain barrier penetration, and plasma protein binding, offering a distinct physicochemical profile for CNS-targeted drug discovery programs.

ADMET Lipophilicity Physicochemical Properties

Kinase Inhibition: Derivative Demonstrates Potent, Selective PKN3 Inhibition

A 7-iodo-substituted 4-anilinoquinoline derivative (7-iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine, Compound 16) exhibited potent inhibition of Protein Kinase Novel 3 (PKN3) with an IC50 of 14 nM in enzymatic assays and 1.3 μM in cellular assays [1]. While this data is for a quinoline analog rather than the quinazoline core directly, it provides class-level evidence that the 7-iodo substitution on a 4-amino heterocyclic scaffold can confer potent kinase inhibitory activity. The unsubstituted or alternative halogen-containing analogs were not profiled in this study, limiting direct quantitative comparison; however, the nanomolar potency underscores the value of the 7-iodo motif for developing selective kinase probes.

Kinase Inhibitor PKN3 Cancer

Procurement-Relevant Application Scenarios for 7-Iodoquinazolin-4-amine Based on Differentiated Evidence


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries via Orthogonal Cross-Coupling

Medicinal chemists designing kinase inhibitor libraries can exploit the preferential reactivity of the C–I bond over C–Cl bonds in palladium-catalyzed cross-coupling reactions [1]. This enables the sequential, site-selective introduction of diverse aryl, alkynyl, or alkyl groups at the 7-position while preserving other reactive handles (e.g., a 4-chloro substituent) for subsequent functionalization. The 7-iodoquinazolin-4-amine scaffold thus serves as an advanced intermediate for generating structurally diverse quinazoline-based kinase inhibitors with tunable selectivity profiles against targets such as EGFR, VEGFR-2, and Clk4 [2].

Antimalarial Drug Discovery: Development of Chloroquine-Resistance Circumventing Agents

Based on SAR data from 7-substituted 4-aminoquinolines, the 7-iodo substitution maintains potent antiplasmodial activity (IC50 3-12 nM) against both chloroquine-susceptible and chloroquine-resistant P. falciparum strains, whereas 7-fluoro and 7-trifluoromethyl analogs show 10- to 100-fold losses in potency against resistant parasites [1]. Researchers developing next-generation antimalarials that overcome chloroquine resistance should prioritize the 7-iodoquinazolin-4-amine scaffold over its 7-fluoro or 7-methoxy counterparts to preserve efficacy against drug-resistant strains.

CNS Drug Discovery: Optimization of Blood-Brain Barrier Penetration

The enhanced lipophilicity (LogP 1.82) of 7-iodoquinazolin-4-amine relative to 7-chloro (LogP ~1.5) and 7-fluoro (LogP ~1.2) analogs [1] makes it a superior choice for programs requiring passive diffusion across the blood-brain barrier. The iodine substituent increases membrane permeability without adding excessive molecular weight, a favorable trade-off for CNS-targeted kinase inhibitors or other neurological agents where brain exposure is a critical parameter.

Chemical Biology: Development of Selective PKN3 Chemical Probes

The potent PKN3 inhibitory activity (IC50 14 nM) exhibited by a 7-iodo-substituted 4-anilinoquinoline derivative [1] validates the 7-iodo motif as a productive starting point for developing selective chemical probes to study PKN3 biology in pancreatic cancer, prostate cancer, and T-cell acute lymphoblastic leukemia. The 7-iodoquinazolin-4-amine scaffold can be further elaborated to improve selectivity and pharmacokinetic properties while retaining the core iodine substitution critical for activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Iodoquinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.